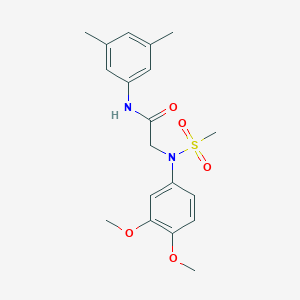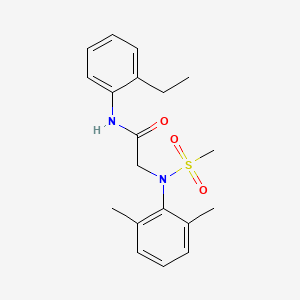![molecular formula C17H24FN3O3S B3447712 1-(2-fluorophenyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3447712.png)
1-(2-fluorophenyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine
Descripción general
Descripción
1-(2-fluorophenyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine, also known as MPFP, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-(2-fluorophenyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine involves its binding to specific receptors in the brain, particularly the serotonin 5-HT1A receptor. The compound acts as a partial agonist at this receptor, which is involved in the regulation of mood and anxiety. 1-(2-fluorophenyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine, which are also involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine has been shown to have a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, modulation of neurotransmitter systems, and changes in brain activity. The compound has been shown to increase the release of serotonin and dopamine in the brain, which are associated with feelings of happiness and pleasure. 1-(2-fluorophenyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-fluorophenyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine has several advantages for use in lab experiments, including its high purity and specificity for specific receptors in the brain. The compound has also been shown to have a low toxicity profile, which makes it suitable for use in animal studies. However, the use of 1-(2-fluorophenyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine in lab experiments is limited by its high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
There are several future directions for the study of 1-(2-fluorophenyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine, including its potential use as a therapeutic agent in the treatment of psychiatric disorders. The compound may also have applications in the field of imaging studies, particularly in the diagnosis of mood and anxiety disorders. Further research is needed to fully understand the mechanism of action of 1-(2-fluorophenyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. The compound has been shown to have anxiolytic and antidepressant effects in animal models, and its mechanism of action has been studied in detail. 1-(2-fluorophenyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine has also been studied for its potential use as a diagnostic tool in imaging studies, due to its ability to bind to specific receptors in the brain.
Propiedades
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O3S/c1-25(23,24)21-8-6-14(7-9-21)17(22)20-12-10-19(11-13-20)16-5-3-2-4-15(16)18/h2-5,14H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAJKFFNRWUVPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
53.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24810909 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[4-(2-Fluorophenyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3,4-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B3447642.png)






![3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3447707.png)

![N-Benzyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-methanesulfonamide](/img/structure/B3447722.png)
![4-benzyl-1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B3447727.png)
![N-(2,5-dimethoxyphenyl)-2-[(2-thienylmethyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3447731.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methoxybenzyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3447736.png)